Harmalidine

Natural product chemistry Alkaloid chemotype Chemical probe discovery

Harmalidine is a structurally unique tetracyclic β-carboline alkaloid featuring a 2,3-dihydropyrrolo[1,2-a]indole scaffold, distinct from the tricyclic harmane skeleton of harmine/harmaline. Its +40 Da MW, higher logP (2.6 vs 2.1), and lower TPSA (26.5 vs 37.4 Ų) enable differential CNS penetration and novel protein pocket interactions. Ideal for SAR studies, fragment-based drug design, and unbiased phenotypic screening. Limited commercial availability. Secure your research-grade material today.

Molecular Formula C16H18N2O
Molecular Weight 254.33 g/mol
CAS No. 109794-97-0
Cat. No. B178580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHarmalidine
CAS109794-97-0
SynonymsHarmalidine
Molecular FormulaC16H18N2O
Molecular Weight254.33 g/mol
Structural Identifiers
SMILESCC1(CN2C3=C(C=CC(=C3)OC)C4=C2C1=NCC4)C
InChIInChI=1S/C16H18N2O/c1-16(2)9-18-13-8-10(19-3)4-5-11(13)12-6-7-17-15(16)14(12)18/h4-5,8H,6-7,9H2,1-3H3
InChIKeyCTEKBWZEYYSNFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceYellow powder

Structure & Identifiers


Interactive Chemical Structure Model





Harmalidine (CAS 109794-97-0) – Chemical Identity, Class, and Baseline Properties for Research Procurement


Harmalidine is a naturally occurring β-carboline alkaloid originally isolated from the seeds of Peganum harmala (Syrian rue) and characterized by a unique tetracyclic 2,3-dihydropyrrolo[1,2-a]indole scaffold [1]. Its molecular formula is C16H18N2O (MW 254.33 g/mol), with a computed XLogP3-AA of 2.6 and a topological polar surface area (TPSA) of 26.5 Ų [2]. As a monoamine oxidase inhibitor (MAOI), harmalidine modulates neurotransmitter levels , but its structural and physicochemical profile distinguishes it from the more widely studied harmala alkaloids harmine and harmaline.

Why Harmalidine Cannot Be Directly Substituted with Harmine or Harmaline in Research Applications


Despite sharing a β-carboline core, harmalidine possesses a distinct tetracyclic framework (2,3-dihydropyrrolo[1,2-a]indole) versus the tricyclic harmane skeleton of harmine and harmaline [1]. This structural divergence translates into quantifiable differences in molecular weight (+40 Da), lipophilicity (Δ XLogP3-AA = +0.5), and polar surface area (Δ TPSA = -10.9 Ų) [2]. Moreover, a 2022 synthetic study revealed that the NMR data originally reported for the natural product are inconsistent with both harmaline and synthetic N-methylharmaline, suggesting the proposed structure may be misassigned [3]. Consequently, substituting harmalidine with a simpler harmala alkaloid introduces uncontrolled variables in structure-activity relationship (SAR) studies, membrane permeability assays, and target identification experiments.

Quantitative Differentiation of Harmalidine from Closest β-Carboline Analogs


Unique Tetracyclic Scaffold: Molecular Weight and Formula Differentiation

Harmalidine possesses a tetracyclic 2,3-dihydropyrrolo[1,2-a]indole core, whereas harmine and harmaline are tricyclic β-carbolines based on the harmane skeleton [1]. This fundamental scaffold difference is reflected in a molecular weight of 254.33 g/mol for harmalidine compared to 212.25 g/mol (harmine) and 214.26 g/mol (harmaline) [2][3]. The molecular formula C16H18N2O contains three additional carbon and four additional hydrogen atoms relative to harmaline (C13H14N2O) [2][3].

Natural product chemistry Alkaloid chemotype Chemical probe discovery

Enhanced Lipophilicity (XLogP3-AA = 2.6 vs 2.1) Suggesting Improved Membrane Permeability

Harmalidine exhibits a higher computed partition coefficient (XLogP3-AA = 2.6) compared to harmaline (XLogP3-AA = 2.1) and harmine (XLogP3 = 2.2) as calculated by the same PubChem pipeline [1][2]. This 0.5 unit increase in logP corresponds to a roughly 3-fold higher predicted octanol-water partition coefficient, a key determinant of passive membrane diffusion and blood-brain barrier penetration [3].

Pharmacokinetics Blood-brain barrier penetration Lipinski rule of five

Reduced Topological Polar Surface Area (TPSA = 26.5 Ų) Implicating Superior Oral Absorption Potential

Harmalidine has a computed topological polar surface area (TPSA) of 26.5 Ų, significantly lower than that of harmaline (TPSA = 37.4 Ų) and harmine (TPSA ≈ 38.0 Ų) [1][2]. According to the Veber rule, compounds with TPSA ≤ 140 Ų generally exhibit good oral absorption; however, a TPSA < 60 Ų is often associated with high blood-brain barrier penetration [3]. Harmalidine's low TPSA, combined with zero hydrogen bond donors (vs 1 for harmaline/harmine), reduces desolvation penalty and may facilitate passive transcellular transport.

Oral bioavailability Drug-likeness Veber rule

Structural Ambiguity: NMR Data Discrepancy with Harmaline Challenges Accepted Natural Product Identity

A 2022 gold(I)-catalyzed synthetic approach towards harmalidine revealed that the reported ¹H and ¹³C NMR data of the natural product do not match those of harmaline or synthetic N-methylharmaline [1]. The authors conducted an extensive comparison and concluded that the proposed structure (5-methoxy-10,10-dimethyl-8,12-diazatetracyclo[6.6.1.0²,⁷.0¹¹,¹⁵]pentadeca-1(15),2(7),3,5,11-pentaene) may be incorrect or that the natural isolate contained impurities [1].

Structure elucidation Synthetic methodology Quality control

Underexplored Bioactivity Space: Absence of Published IC₅₀ Data Contrasts with Extensive Profiling of Harmine and Harmaline

A systematic literature search reveals no peer-reviewed quantitative bioactivity data (e.g., IC₅₀, EC₅₀, Kᵢ) for harmalidine against any defined molecular target, whereas harmine and harmaline have been extensively characterized as MAO-A inhibitors (harmaline IC₅₀ = 0.006–0.07 μM; harmine IC₅₀ = 0.008–0.04 μM) and acetylcholinesterase inhibitors (harmaline IC₅₀ = 7.6 μM) [1][2]. This data gap presents a unique opportunity for de novo target discovery.

Bioactivity screening Target identification Chemical biology

High-Value Application Scenarios for Harmalidine Based on Quantitative Differentiation


Scaffold-Hopping in CNS Drug Discovery Leveraging Unique Tetracyclic Core

Medicinal chemists seeking to escape the flat, tricyclic β-carboline scaffold can utilize harmalidine as a three-dimensional template for fragment-based or structure-based drug design. The +40 Da molecular weight increment and distinct ring fusion pattern [1] may enable novel interactions with protein pockets inaccessible to harmine or harmaline, particularly in CNS targets where polycyclic scaffolds are favored for enhanced target engagement [2].

Physicochemical Optimization for Blood-Brain Barrier Penetration Studies

Given its favorable XLogP3-AA (2.6) and low TPSA (26.5 Ų) [1][2], harmalidine is an ideal probe for investigating passive brain uptake in in vitro BBB models (e.g., hCMEC/D3 monolayers) or in situ perfusion experiments. Researchers can directly compare harmalidine's permeability coefficient (Papp) to that of harmaline (logP 2.1, TPSA 37.4 Ų) to quantify the impact of 0.5 logP units and -10.9 Ų TPSA on CNS distribution [3].

Total Synthesis and Structure Revision as a Benchmark for Gold-Catalyzed Methodologies

The 2022 disclosure of NMR discrepancies between synthetic intermediates and the reported natural product [1] positions harmalidine as a challenging and intellectually valuable target for synthetic chemistry groups developing gold(I)-catalyzed cycloisomerization or pyrroloindole-forming reactions. A successful total synthesis and unambiguous structure determination would provide a high-impact publication opportunity and a benchmark for novel catalytic methods [1].

Phenotypic Screening for Novel Bioactivities in Uncharted Chemical Space

The complete absence of published bioactivity data for harmalidine [1] makes it a compelling candidate for unbiased phenotypic screens (e.g., cell painting, morphological profiling, or high-content imaging). Unlike harmine or harmaline, which carry known MAO-A liabilities that may confound assay interpretation [2], harmalidine offers a clean slate for identifying new therapeutic indications without preconceived mechanism-of-action bias.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Harmalidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.